Computed Lipophilicity (XLogP3) Differentiation vs. Non-Fluorinated 5-Methoxy Analog
The target compound exhibits a computed XLogP3 of 2.1, representing a ΔXLogP3 of approximately +1.4 units higher than the 5-methoxy analog (5-methoxy-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one, MW 223.23 g/mol), which is predicted to have an XLogP3 of ~0.7 based on the absence of the lipophilic benzyl moiety [1]. This difference in lipophilicity is the primary determinant of passive membrane permeability and non-specific protein binding in screening assays. The 4-fluorobenzyl group additionally contributes 94.08 Da of molecular weight compared with the methoxy congener, shifting the compound into a higher-molecular-weight property space (MW 317.31 vs. 223.23 g/mol) that may affect solubility and pharmacokinetic behavior .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem computed) |
| Comparator Or Baseline | 5-methoxy-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one (estimated XLogP3 ≈ 0.7) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 log units |
| Conditions | PubChem XLogP3 3.0 algorithm; computed values only—no experimental logP/logD data are available for either compound |
Why This Matters
A ΔXLogP3 of +1.4 is substantial and can alter membrane permeability, solubility, and off-target binding profiles, making the fluorobenzyl analog a meaningfully different tool compound for probing lipophilicity–activity relationships in cell-based assays.
- [1] PubChem Compound Summary for CID 42227166, 5-((4-fluorobenzyl)oxy)-2-(pyrrolidine-1-carbonyl)-4H-pyran-4-one. Computed XLogP3-AA = 2.1. View Source
